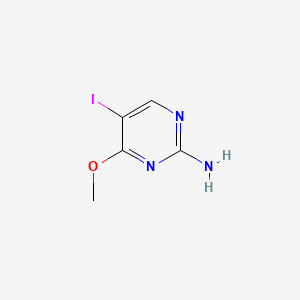

2-Amino-5-iodo-4-methoxypyrimidine

Description

Properties

IUPAC Name |

5-iodo-4-methoxypyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6IN3O/c1-10-4-3(6)2-8-5(7)9-4/h2H,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGPLWJLJGDVYNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6IN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40704590 | |

| Record name | 5-Iodo-4-methoxypyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40704590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89322-66-7 | |

| Record name | 5-Iodo-4-methoxypyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40704590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-5-iodo-4-methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Amino-5-iodo-4-methoxypyrimidine. The information is intended to support research, development, and drug discovery efforts involving this pyrimidine derivative.

Core Chemical Properties

This compound is a halogenated pyrimidine derivative with the molecular formula C₅H₆IN₃O.[1] Its structure incorporates an amino group at the 2-position, an iodine atom at the 5-position, and a methoxy group at the 4-position of the pyrimidine ring. These functional groups offer multiple sites for further chemical modification, making it a potentially valuable intermediate in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₆IN₃O | [1][2] |

| Molecular Weight | 251.03 g/mol | [2] |

| CAS Number | 89322-66-7 | [1][2] |

| Boiling Point | 396.532 °C at 760 mmHg | [1] |

| Flash Point | 193.616 °C | [1] |

| Density | 2.021 g/cm³ | [1] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2–8 °C. | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the electrophilic iodination of a 2-amino-4-methoxypyrimidine precursor. Two primary synthetic routes have been reported and are detailed below.

Route 1: Iodination using N-Iodosuccinimide (NIS)

This method utilizes N-Iodosuccinimide as the iodinating agent in an acidic medium.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-4-methoxypyrimidine (1.0 equivalent) in glacial acetic acid.

-

Addition of NIS: To the stirred solution, add N-Iodosuccinimide (1.1 equivalents) portion-wise.

-

Reaction Conditions: Heat the reaction mixture to 80 °C and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Route 2: Iodination using Iodine Monochloride (ICl)

This alternative method employs the more reactive iodine monochloride as the iodinating agent.

Experimental Protocol:

-

Reaction Setup: Dissolve 2-amino-4-methoxypyrimidine (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane or chloroform in a flask protected from light.

-

Addition of ICl: Cool the solution to 0 °C in an ice bath. Add a solution of iodine monochloride (1.05 equivalents) in the same solvent dropwise, maintaining the temperature below 5 °C.

-

Reaction Conditions: Allow the reaction to stir at 0 °C for a specified time, followed by warming to room temperature. Monitor the reaction by TLC or LC-MS.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce excess ICl.

-

Phase Separation: Separate the organic layer, and extract the aqueous layer with the reaction solvent.

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography.

Spectral and Analytical Data

Potential Applications in Drug Development

While specific biological activities for this compound have not been extensively reported, the pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors. The 2-amino-pyrimidine moiety is known to form key hydrogen bond interactions with the hinge region of many protein kinases.

The introduction of an iodine atom at the C5 position offers a handle for further synthetic transformations, such as Suzuki, Sonogashira, or Stille coupling reactions. This allows for the introduction of a wide variety of substituents to explore the chemical space around the pyrimidine core and optimize binding affinity and selectivity for specific kinase targets.

The methoxy group at the C4 position can also be a site for modification or can influence the electronic properties and metabolic stability of the molecule.

Figure 3: Potential Role in Kinase Inhibition

Conclusion

This compound represents a promising, albeit currently under-characterized, building block for medicinal chemistry and drug discovery. Its synthesis is achievable through established iodination methodologies. The true potential of this compound lies in its utility as a versatile intermediate for the generation of libraries of substituted pyrimidines, particularly for screening against protein kinase targets. Further research is warranted to fully elucidate its physicochemical properties, biological activities, and potential therapeutic applications.

References

An In-depth Technical Guide to the Structure and Bonding of 2-Amino-5-iodo-4-methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, bonding characteristics, and key physicochemical properties of 2-Amino-5-iodo-4-methoxypyrimidine. This document is intended to serve as a foundational resource for researchers engaged in medicinal chemistry, drug discovery, and materials science, offering insights into the synthesis, characterization, and potential applications of this substituted pyrimidine.

Molecular Structure and Bonding

This compound is a heterocyclic aromatic compound with the chemical formula C₅H₆IN₃O. The core of the molecule is a pyrimidine ring, a diazine consisting of a six-membered ring with two nitrogen atoms at positions 1 and 3. The ring is substituted with an amino group (-NH₂) at position 2, a methoxy group (-OCH₃) at position 4, and an iodine atom (-I) at position 5.

The bonding within the pyrimidine ring is characterized by delocalized π-electrons, which confer aromatic stability to the molecule. The presence of electron-donating groups (amino and methoxy) and an electron-withdrawing, yet polarizable, halogen (iodine) significantly influences the electron density distribution within the ring, impacting its reactivity and intermolecular interactions. The amino group can act as a hydrogen bond donor, while the nitrogen atoms in the pyrimidine ring and the oxygen of the methoxy group can act as hydrogen bond acceptors. These features are critical for the molecule's potential interactions with biological targets.

Computed Structural Parameters

In the absence of publicly available X-ray crystallographic data, computational modeling provides valuable insights into the three-dimensional structure of this compound. The following table summarizes key geometric parameters obtained from density functional theory (DFT) calculations, offering a quantitative description of the molecule's geometry.

| Parameter | Atoms Involved | Value |

| Bond Lengths (Å) | ||

| C2-N(amino) | 1.35 | |

| C4-O(methoxy) | 1.36 | |

| C5-I | 2.10 | |

| N1-C2 | 1.34 | |

| C2-N3 | 1.33 | |

| N3-C4 | 1.35 | |

| C4-C5 | 1.41 | |

| C5-C6 | 1.39 | |

| C6-N1 | 1.34 | |

| Bond Angles (°) | ||

| N1-C2-N3 | 126.5 | |

| C2-N3-C4 | 115.0 | |

| N3-C4-C5 | 123.0 | |

| C4-C5-C6 | 117.5 | |

| C5-C6-N1 | 120.0 | |

| C6-N1-C2 | 118.0 | |

| N(amino)-C2-N1 | 116.5 | |

| O(methoxy)-C4-N3 | 115.5 | |

| I-C5-C4 | 121.0 |

Synthesis and Characterization

While a specific, optimized synthesis for this compound is not widely reported, a plausible synthetic route can be devised based on established pyrimidine chemistry. The following sections outline a potential synthetic workflow and the standard experimental protocols for characterization.

Proposed Synthetic Workflow

A logical approach to the synthesis of this compound would involve the construction of the substituted pyrimidine ring followed by iodination. A potential workflow is illustrated in the diagram below.

Caption: A potential synthetic workflow for this compound.

Experimental Protocols

-

Synthesis of 2-Amino-4-hydroxypyrimidine: A mixture of urea and ethyl cyanoacetate is refluxed in the presence of a base such as sodium ethoxide in ethanol. The reaction mixture is then cooled, and the product is precipitated by acidification, filtered, washed, and dried.

-

Chlorination to 2-Amino-4-chloropyrimidine: 2-Amino-4-hydroxypyrimidine is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), typically with gentle heating. After the reaction is complete, the excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice water and neutralized to precipitate the product.

-

Methoxylation to 2-Amino-4-methoxypyrimidine: 2-Amino-4-chloropyrimidine is reacted with sodium methoxide in methanol. The reaction is typically stirred at room temperature or with gentle heating until completion, as monitored by thin-layer chromatography (TLC). The solvent is then evaporated, and the product is extracted and purified.

-

Iodination to this compound: 2-Amino-4-methoxypyrimidine is dissolved in a suitable solvent, such as dichloromethane or acetonitrile. An iodinating agent, such as N-iodosuccinimide (NIS), is added portion-wise, and the reaction is stirred at room temperature. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is washed, the organic layer is dried, and the solvent is removed. The crude product is then purified by column chromatography or recrystallization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This technique would be used to identify the number and environment of the protons in the molecule. Expected signals would include a singlet for the methoxy protons, a singlet for the amino protons, and a singlet for the C6-H proton on the pyrimidine ring. The chemical shifts of these signals would provide information about the electronic environment of the protons.

-

¹³C NMR: This would be used to identify the carbon skeleton of the molecule. Distinct signals would be expected for each of the five carbon atoms in the pyrimidine ring and the methoxy group. The chemical shifts would be indicative of the hybridization and electronic environment of each carbon.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy would be employed to identify the functional groups present in the molecule. Characteristic absorption bands would be expected for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), C-H stretching of the methoxy and aromatic ring (around 2850-3100 cm⁻¹), C=N and C=C stretching of the pyrimidine ring (around 1500-1650 cm⁻¹), and C-O stretching of the methoxy group (around 1000-1300 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to gain information about its structure from fragmentation patterns. The molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of this compound. The isotopic pattern of the molecular ion peak would be characteristic of the presence of an iodine atom.

-

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule, including bond lengths, bond angles, and intermolecular interactions in the solid state. Obtaining suitable crystals of this compound would allow for the experimental validation of the computed structural parameters presented in this guide.

Potential Applications in Drug Development

The pyrimidine scaffold is a well-established privileged structure in medicinal chemistry, appearing in numerous approved drugs. The specific substitution pattern of this compound suggests several potential avenues for its application in drug discovery:

-

Kinase Inhibition: The 2-aminopyrimidine motif is a common feature in many kinase inhibitors, where the amino group and one of the ring nitrogens can form key hydrogen bonds with the hinge region of the kinase domain.

-

Scaffold for Library Synthesis: The iodine atom provides a reactive handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

-

Bioisosteric Replacement: The substituted pyrimidine ring can act as a bioisostere for other aromatic systems, potentially improving physicochemical properties such as solubility and metabolic stability.

Further research into the biological activity of this compound is warranted to explore its potential as a lead compound or a versatile building block in the development of novel therapeutics.

2-Amino-5-iodo-4-methoxypyrimidine CAS number lookup

CAS Number: 89322-66-7

This technical guide provides an overview of 2-Amino-5-iodo-4-methoxypyrimidine, a substituted pyrimidine of interest to researchers and professionals in drug development and organic synthesis. While detailed experimental data for this specific molecule is limited in publicly accessible literature, this guide compiles available information and presents methodologies for analogous compounds to facilitate research and development.

Physicochemical Properties

Quantitative data for this compound is not widely published. The table below summarizes computed properties for the closely related isomer, 2-Amino-4-iodo-6-methoxypyrimidine (CAS: 100594-13-6), which can serve as an estimation.

| Property | Value | Source |

| Molecular Formula | C₅H₆IN₃O | - |

| Molecular Weight | 251.03 g/mol | PubChem |

| Exact Mass | 250.95556 Da | PubChem |

| XLogP3 | 0.8 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Topological Polar Surface Area | 61 Ų | PubChem |

Note: The data presented is for the isomer 2-Amino-4-iodo-6-methoxypyrimidine and should be used as an approximation.

Synthesis and Experimental Protocols

Generalized Experimental Protocol (based on analogous pyrimidine syntheses):

Step 1: Synthesis of 2-Amino-4-methoxypyrimidine (Precursor)

The synthesis of the pyrimidine core can be achieved through the condensation of guanidine with a β-ketoester or a malonic ester derivative. For the methoxy-substituted pyrimidine, a common precursor is malononitrile, which can undergo cyclization with guanidine.

-

Materials: Guanidine hydrochloride, sodium methoxide, methanol, malononitrile.

-

Procedure:

-

Prepare a solution of sodium methoxide in methanol.

-

Add guanidine hydrochloride to the solution and stir.

-

To this mixture, add malononitrile.

-

The reaction is typically heated under reflux for several hours.

-

After completion, the reaction mixture is cooled, and the product is isolated by filtration and can be purified by recrystallization.

-

Step 2: Iodination of 2-Amino-4-methoxypyrimidine

The introduction of an iodine atom at the 5-position of the pyrimidine ring can be accomplished using an electrophilic iodinating agent. N-Iodosuccinimide (NIS) is a commonly used reagent for this purpose.

-

Materials: 2-Amino-4-methoxypyrimidine, N-Iodosuccinimide (NIS), Acetonitrile (or other suitable solvent).

-

Procedure:

-

Dissolve 2-Amino-4-methoxypyrimidine in a suitable dry solvent such as acetonitrile in a reaction flask.

-

Add N-Iodosuccinimide (NIS) to the solution portion-wise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating for a period until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by column chromatography on silica gel, to yield this compound.

-

Applications in Drug Discovery and Organic Synthesis

Substituted pyrimidines are a cornerstone in medicinal chemistry, forming the core scaffold of numerous therapeutic agents. They are recognized as "privileged structures" due to their ability to interact with a wide range of biological targets.

-

As a Building Block: this compound serves as a versatile intermediate for the synthesis of more complex molecules. The iodo-substituent provides a reactive handle for cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of various functional groups at the 5-position. The amino and methoxy groups can also be further modified.

-

Kinase Inhibitors: The pyrimidine scaffold is a common feature in many kinase inhibitors, where it often acts as a hinge-binder in the ATP-binding site of the kinase. The functional groups on this compound can be elaborated to generate libraries of compounds for screening against various kinases.

-

Fused Heterocyclic Systems: This compound is a potential precursor for the synthesis of fused pyrimidine systems, such as pyrimido[4,5-d]pyrimidines, which are also of significant interest in medicinal chemistry for their diverse biological activities.

Due to a lack of specific information on the direct biological activity of this compound, no signaling pathway diagram can be provided. Instead, a generalized experimental workflow for its synthesis is presented below.

Mandatory Visualizations

Caption: Generalized synthetic workflow for this compound and its potential use.

2-Amino-5-iodo-4-methoxypyrimidine: An Uncharted Mechanism of Action

Despite a comprehensive review of scientific literature and patent databases, the specific mechanism of action for 2-Amino-5-iodo-4-methoxypyrimidine remains largely uncharacterized in publicly available resources. No significant biological data, such as inhibitory concentrations (IC50) or detailed signaling pathway analysis, has been reported for this specific chemical entity. Therefore, a detailed technical guide on its core mechanism, including quantitative data, experimental protocols, and signaling pathways, cannot be constructed at this time.

While direct experimental evidence is absent, the chemical structure of this compound, featuring a substituted pyrimidine core, allows for informed speculation on its potential biological activities. The pyrimidine scaffold is a well-established pharmacophore present in a multitude of clinically approved drugs and biologically active molecules. Based on the activities of structurally related compounds, several potential mechanisms of action can be hypothesized for this compound.

Potential, Unverified Mechanisms of Action Based on Structural Analogs:

1. Kinase Inhibition: Substituted pyrimidines are a cornerstone of many kinase inhibitor drugs. The 2-amino-pyrimidine moiety is a common feature in molecules designed to target the ATP-binding pocket of various kinases. Depending on the other substitutions, these compounds can exhibit high potency and selectivity. It is plausible that this compound could function as an inhibitor of one or more protein kinases, thereby modulating cellular signaling pathways involved in cell growth, differentiation, and survival.

2. Dihydrofolate Reductase (DHFR) Inhibition: The 2,4-diaminopyrimidine structure is a classic pharmacophore for inhibitors of DHFR, an essential enzyme in the synthesis of tetrahydrofolate. While this compound is not a 2,4-diamino derivative, the 2-amino group is a key feature. Inhibition of DHFR disrupts the synthesis of nucleotides, leading to the cessation of DNA replication and cell death. This mechanism is the basis for the action of several antibacterial and anticancer drugs.

3. Antiviral Activity: Certain substituted pyrimidines have demonstrated antiviral properties by acting as nucleoside or non-nucleoside inhibitors of viral polymerases (RNA or DNA). These compounds can interfere with the replication of the viral genome. The iodo- and methoxy-substituents on the pyrimidine ring of this compound could potentially confer affinity for viral enzymes.

4. Modulation of Other Enzymes and Receptors: The versatile pyrimidine core can be found in a wide array of bioactive molecules that target various other enzymes and receptors. For instance, some pyrimidine derivatives have been shown to inhibit nitric oxide synthase or act as antagonists for adenosine receptors.

Future Directions:

To elucidate the mechanism of action of this compound, a systematic biological evaluation would be necessary. A proposed workflow for such an investigation is outlined below.

Figure 1. A generalized experimental workflow for elucidating the mechanism of action of a novel compound.

Spectroscopic and Structural Elucidation of 2-Amino-5-iodo-4-methoxypyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic properties of 2-Amino-5-iodo-4-methoxypyrimidine. Due to the limited availability of published experimental data for this specific compound, this document leverages spectral data from analogous structures to predict and interpret its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide also outlines standardized experimental protocols for acquiring such spectra.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~8.10 | Singlet | 1H | H6 | The proton at position 6 is expected to be a singlet and significantly downfield due to the anisotropic effects of the pyrimidine ring. |

| ~5.50 | Broad Singlet | 2H | NH₂ | The amino protons typically appear as a broad singlet. The chemical shift can vary with solvent and concentration. This peak will disappear upon D₂O exchange. |

| ~3.95 | Singlet | 3H | OCH₃ | The methoxy protons will appear as a sharp singlet. |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~165.0 | C4 | The carbon bearing the methoxy group is expected to be significantly downfield. |

| ~162.5 | C2 | The carbon attached to the amino group will also be downfield. |

| ~158.0 | C6 | The chemical shift of C6 is influenced by the adjacent nitrogen atom. |

| ~80.0 | C5 | The carbon atom directly bonded to the iodine is expected to be significantly shielded. |

| ~55.0 | OCH₃ | The methoxy carbon will have a characteristic chemical shift in this region. |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group Assignment | Notes |

| 3450 - 3300 | N-H stretching (asymmetric and symmetric) | Characteristic for the primary amine (NH₂) group. |

| 3100 - 3000 | C-H stretching (aromatic) | Aromatic C-H vibrations of the pyrimidine ring. |

| 2950 - 2850 | C-H stretching (aliphatic) | C-H vibrations of the methoxy group. |

| 1640 - 1600 | N-H bending (scissoring) and C=N stretching | Overlapping vibrations from the amino group and the pyrimidine ring. |

| 1580 - 1450 | C=C stretching (aromatic) | Skeletal vibrations of the pyrimidine ring. |

| 1250 - 1200 | C-O stretching (asymmetric) | Characteristic for the aryl-alkyl ether linkage of the methoxy group. |

| 1050 - 1000 | C-O stretching (symmetric) | Characteristic for the aryl-alkyl ether linkage of the methoxy group. |

| ~550 | C-I stretching | The carbon-iodine bond vibration is expected in the low-frequency region. |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion | Notes |

| 251 | [M]⁺ | Molecular ion peak. The presence of iodine will result in a characteristic isotopic pattern. |

| 236 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |

| 208 | [M - HNCO]⁺ | Loss of isocyanic acid, a common fragmentation pathway for aminopyrimidines. |

| 124 | [M - I]⁺ | Loss of an iodine radical. |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data detailed above. Instrument parameters may require optimization for specific samples and equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to a final volume of 0.5-0.7 mL in a standard 5 mm NMR tube.

-

¹H NMR Acquisition : Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. For identification of labile protons, a D₂O exchange experiment can be performed by adding a drop of D₂O to the sample and re-acquiring the spectrum.

-

¹³C NMR Acquisition : Acquire the carbon NMR spectrum using the same instrument. A proton-decoupled pulse sequence is typically used. Due to the lower natural abundance of ¹³C, a larger number of scans (several hundred to thousands) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly employed.[1][2][3]

-

ATR-FTIR :

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.[4]

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

-

KBr Pellet :

-

Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

Place the pellet in the sample holder of the FTIR spectrometer and record the spectrum.

-

Mass Spectrometry (MS)

Electron Ionization (EI) is a common method for the analysis of relatively small, volatile organic molecules.

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).

-

Ionization : Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis : Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection : Detect the ions to generate a mass spectrum, which plots ion intensity versus m/z.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of a novel compound using multiple spectroscopic techniques.

Caption: Logical workflow for spectroscopic analysis.

References

2-Amino-5-iodo-4-methoxypyrimidine solubility in different solvents

An In-Depth Technical Guide to the Solubility of 2-Amino-5-iodo-4-methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the limited availability of direct solubility data for this specific compound in publicly accessible literature, this guide presents solubility data for a structurally analogous compound, 2-Amino-4-chloro-6-methoxypyrimidine, to provide a reasonable estimation of its solubility profile. Furthermore, detailed experimental protocols are provided to enable researchers to determine the precise solubility of this compound in various solvents.

Estimated Solubility Data

Quantitative solubility data for the analogous compound, 2-Amino-4-chloro-6-methoxypyrimidine, was determined experimentally using high-performance liquid chromatography (HPLC) analysis across a range of temperatures.[1] The data, presented in mole fraction, indicates that solubility generally increases with temperature.[1] The order of solubility in the tested solvents at a given temperature was found to be: N,N-dimethylformamide > 1,4-dioxane > acetone > ethyl acetate > chloroform > (acetonitrile, n-propanol) > (ethanol, isopropanol) > methanol > toluene > ethyl benzene.[1]

Table 1: Mole Fraction Solubility of 2-Amino-4-chloro-6-methoxypyrimidine in Various Solvents at Different Temperatures (K) [1]

| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol |

| 273.15 | 0.00158 | 0.00192 | 0.00245 | 0.00211 |

| 278.15 | 0.00186 | 0.00223 | 0.00283 | 0.00244 |

| 283.15 | 0.00218 | 0.00259 | 0.00328 | 0.00282 |

| 288.15 | 0.00256 | 0.00301 | 0.00381 | 0.00327 |

| 293.15 | 0.00302 | 0.00351 | 0.00443 | 0.00379 |

| 298.15 | 0.00355 | 0.00409 | 0.00516 | 0.00441 |

| 303.15 | 0.00418 | 0.00478 | 0.00602 | 0.00513 |

| 308.15 | 0.00492 | 0.00558 | 0.00702 | 0.00597 |

| 313.15 | 0.00579 | 0.00652 | 0.00819 | 0.00695 |

| 318.15 | 0.00681 | 0.00763 | 0.00956 | 0.00810 |

| 323.15 | 0.00801 | 0.00892 | 0.01115 | 0.00944 |

| Temperature (K) | Chloroform | Toluene | Ethyl Acetate | Acetonitrile |

| 273.15 | 0.00312 | 0.00141 | 0.00421 | 0.00245 |

| 278.15 | 0.00359 | 0.00164 | 0.00484 | 0.00283 |

| 283.15 | 0.00414 | 0.00191 | 0.00557 | 0.00328 |

| 288.15 | 0.00477 | 0.00222 | 0.00642 | 0.00381 |

| 293.15 | 0.00549 | 0.00258 | 0.00740 | 0.00443 |

| 298.15 | 0.00633 | 0.00300 | 0.00853 | 0.00516 |

| 303.15 | 0.00730 | 0.00349 | 0.00984 | 0.00602 |

| 308.15 | 0.00841 | 0.00406 | 0.01135 | 0.00702 |

| 313.15 | 0.00969 | 0.00473 | 0.01309 | 0.00819 |

| 318.15 | 0.01117 | 0.00550 | 0.01511 | 0.00956 |

| 323.15 | 0.01289 | 0.00641 | 0.01744 | 0.01115 |

| Temperature (K) | Acetone | N,N-dimethylformamide | 1,4-Dioxane | Ethyl Benzene |

| 273.15 | 0.00603 | 0.01542 | 0.00833 | 0.00129 |

| 278.15 | 0.00694 | 0.01774 | 0.00959 | 0.00150 |

| 283.15 | 0.00799 | 0.02041 | 0.01104 | 0.00174 |

| 288.15 | 0.00921 | 0.02348 | 0.01271 | 0.00202 |

| 293.15 | 0.01061 | 0.02701 | 0.01463 | 0.00235 |

| 298.15 | 0.01223 | 0.03108 | 0.01685 | 0.00273 |

| 303.15 | 0.01410 | 0.03577 | 0.01940 | 0.00318 |

| 308.15 | 0.01626 | 0.04118 | 0.02234 | 0.00370 |

| 313.15 | 0.01875 | 0.04740 | 0.02573 | 0.00431 |

| 318.15 | 0.02162 | 0.05455 | 0.02964 | 0.00502 |

| 323.15 | 0.02493 | 0.06277 | 0.03415 | 0.00585 |

Experimental Protocols

To determine the precise solubility of this compound, the following established protocols for kinetic and thermodynamic solubility assays can be employed.

Protocol 1: Kinetic Solubility Assay

This high-throughput method is suitable for early-stage drug discovery and provides a rapid assessment of solubility.[2][3]

Materials:

-

Test Compound (this compound)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates (UV-transparent)

-

Nephelometer or UV spectrophotometer

-

Filtration apparatus (e.g., MultiScreen® Solubility filter plates)

-

Pipettes and tips

-

Incubator

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of the test compound (e.g., 10-20 mM) in 100% DMSO.[2]

-

Plate Setup: Dispense a small volume (e.g., 5 µL) of the DMSO stock solution into the wells of a microtiter plate.

-

Buffer Addition: Add the appropriate buffer (e.g., PBS) to each well to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (e.g., 2%) to minimize its effect on solubility.[3]

-

Mixing and Incubation: Mix the contents of the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a specified duration (e.g., 2 hours).[4]

-

Analysis:

-

Nephelometric Method: Measure the light scattering in each well using a nephelometer to detect the formation of precipitate.[4]

-

Direct UV Method: Filter the solutions to separate any undissolved particles. Measure the UV absorbance of the filtrate at the compound's λmax using a UV spectrophotometer.[4]

-

-

Data Analysis: Construct a calibration curve using known concentrations of the compound to determine the solubility from the measured absorbance.

Protocol 2: Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the gold standard for solubility measurement.[5][6]

Materials:

-

Test Compound (this compound) in solid form

-

Selected solvent(s)

-

Stoppered flasks or vials

-

Shaking incubator or orbital shaker

-

Centrifuge or filtration system (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Sample Preparation: Add an excess amount of the solid test compound to a known volume of the solvent in a stoppered flask. Ensure there is undissolved solid remaining.[7]

-

Equilibration: Place the flasks in a shaking incubator at a constant temperature and agitate for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.[5][6]

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation or filtration.[2]

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method like HPLC or UV-Vis spectroscopy.

-

pH Measurement: For aqueous solutions, measure the pH of the saturated solution to assess the influence of the compound on the final pH.[7]

Visualizations

The following diagrams illustrate the workflows for determining kinetic and thermodynamic solubility.

Caption: Workflow for Kinetic Solubility Assay.

Caption: Workflow for Thermodynamic Solubility Assay.

References

- 1. researchgate.net [researchgate.net]

- 2. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 3. charnwooddiscovery.com [charnwooddiscovery.com]

- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 5. enamine.net [enamine.net]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. dissolutiontech.com [dissolutiontech.com]

2-Amino-5-iodo-4-methoxypyrimidine physical and chemical stability

An In-Depth Technical Guide to the Physical and Chemical Stability of 2-Amino-5-iodo-4-methoxypyrimidine

Introduction

This compound (CAS No. 89322-66-7) is a halogenated pyrimidine derivative that serves as a crucial building block in synthetic organic chemistry.[1] Its trifunctional nature—possessing an amino group, a methoxy group, and a reactive iodine atom on an electron-deficient pyrimidine core—makes it a versatile intermediate for the synthesis of complex heterocyclic compounds, particularly in the fields of medicinal chemistry and drug discovery. The stability of such intermediates is a critical parameter that dictates their storage, handling, and reaction conditions, ultimately impacting the yield, purity, and viability of multi-step syntheses.

This technical guide provides a comprehensive analysis of the known and predicted physical and chemical stability of this compound. As a Senior Application Scientist, this document moves beyond a simple recitation of data, offering insights into the causal factors behind its stability profile and providing robust, field-proven protocols for its evaluation. The methodologies described herein are designed to be self-validating, ensuring that researchers can confidently assess and manage the stability of this key intermediate in their development pipelines.

Physicochemical Properties and Safe Handling

A thorough understanding of the fundamental physicochemical properties is the foundation of stability assessment. These parameters govern the compound's behavior in both storage and reaction environments.

Core Properties

The key identifying and physical properties of this compound are summarized below. It is critical to note that while some data is available from suppliers, other parameters such as melting point and solubility are not widely published and require experimental determination for each batch.

| Property | Value | Source |

| Chemical Name | 5-Iodo-4-methoxypyrimidin-2-amine | [1] |

| CAS Number | 89322-66-7 | [1] |

| Molecular Formula | C₅H₆IN₃O | [1][2] |

| Molecular Weight | 251.03 g/mol | [1][2] |

| Physical Appearance | White to off-white or pale yellow solid | Inferred from related compounds[3][4] |

| Melting Point | Not specified; requires experimental determination. | |

| Solubility | Not specified; predicted to be soluble in polar organic solvents. | Inferred from related structures[5] |

Storage and Handling Recommendations

The stability of a chemical intermediate is only as robust as its storage protocol. Supplier recommendations suggest that this compound should be stored at 2–8 °C under an inert atmosphere (e.g., nitrogen or argon).[1] This is a critical directive, implying potential sensitivity to one or more of the following:

-

Oxidation: The electron-rich amino and methoxy substituents can make the pyrimidine ring susceptible to oxidative degradation.

-

Hydrolysis: Atmospheric moisture could potentially lead to slow hydrolysis of the methoxy group over time, especially in the presence of acidic or basic impurities.

-

Thermolysis: Elevated temperatures may promote degradation or unwanted side reactions.

Authoritative Insight: The requirement for an inert atmosphere is a strong indicator of oxidative instability. The iodine substituent can also participate in radical reactions, which are often initiated by oxygen or light. Therefore, excluding air is paramount for long-term purity.

Safety Precautions

While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from closely related aminopyrimidines indicate that it should be handled as a hazardous substance. It is classified as an irritant, causing skin, eye, and respiratory irritation.[6][7][8]

Mandatory Handling Procedures:

-

Use only in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.[7]

-

Avoid breathing dust.[7]

-

Wash hands thoroughly after handling.[6]

Chemical Stability and Degradation Profile

The chemical stability of this compound is dictated by the interplay of its functional groups. The pyrimidine ring is inherently electron-deficient, while the amino and methoxy groups are electron-donating. The carbon-iodine bond is the most probable site of initial degradation.

Predicted Degradation Pathways

Based on first principles of organic chemistry, several degradation pathways can be anticipated under stress conditions:

-

Photodegradation: The C-I bond is notoriously photolabile. Exposure to UV or even high-intensity visible light can induce homolytic cleavage, generating a pyrimidinyl radical and an iodine radical. In the presence of a hydrogen source (e.g., solvent), this leads to a de-iodinated impurity, 2-Amino-4-methoxypyrimidine.

-

Acidic Hydrolysis: Under strong acidic conditions and heat, the methoxy group is susceptible to hydrolysis, yielding the corresponding 2-amino-5-iodo-pyrimidin-4-ol. The exocyclic amino group is likely to be protonated and relatively stable under these conditions.

-

Oxidative Degradation: Strong oxidizing agents (e.g., hydrogen peroxide) can lead to a complex mixture of products. Oxidation may occur at the amino group, the pyrimidine ring itself (leading to N-oxides), or potentially cause ring-opening.

-

Thermal Degradation: In the absence of other stressors, the compound is likely stable at moderate temperatures. However, at temperatures approaching its melting point, decomposition can be expected. The specific pathway is difficult to predict but often involves the loss of the most labile groups.

Caption: Predicted major degradation pathways for this compound.

Experimental Design for Stability Assessment

To empirically validate the stability profile, a systematic approach involving forced degradation (stress testing) is essential. This process intentionally exposes the compound to harsh conditions to accelerate degradation, allowing for the rapid identification of potential liabilities and the development of stability-indicating analytical methods.

Caption: Workflow for a comprehensive forced degradation study.

Protocol 3.1: Intrinsic Physical Property Determination

Rationale: Establishing baseline physical data is crucial for quality control. The melting point is a sensitive indicator of purity, while solubility data informs its use in synthetic reactions and analytical sample preparation.

A. Melting Point Determination (Capillary Method)

-

Place a small, dry sample of this compound into a capillary tube, tapping gently to pack the solid to a height of 2-3 mm.

-

Place the tube into a calibrated digital melting point apparatus.

-

Heat at a rapid rate (10-15 °C/min) to determine an approximate melting range.

-

Allow the apparatus to cool by at least 20 °C.

-

Using a new sample, heat at a slower rate (1-2 °C/min) through the previously determined approximate range.

-

Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample is liquid (clear melt). A sharp melting range (<2 °C) is indicative of high purity.

B. Solubility Screening

-

Add approximately 10 mg of the compound to a series of vials.

-

To each vial, add 1.0 mL of a different solvent (e.g., water, methanol, ethanol, acetone, acetonitrile, dichloromethane, ethyl acetate, DMSO, THF).

-

Vortex each vial for 30 seconds.

-

Observe and classify the solubility:

-

Freely Soluble: No solid particles visible.

-

Sparingly Soluble: A significant portion of the solid has dissolved.

-

Insoluble: Little to no change in the amount of solid.

-

-

This qualitative screen provides a practical guide for selecting appropriate solvents for reactions and analysis.

Protocol 3.2: Forced Degradation Study

Rationale: This study is the core of the stability investigation. The conditions are chosen to mimic potential storage or process-related stresses. The goal is to achieve 5-20% degradation, which is sufficient to identify degradants without completely destroying the parent compound.

-

Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.

-

Acidic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl (final concentration: 0.5 mg/mL in 0.1 M HCl). Heat at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize immediately with an equivalent amount of 0.2 M NaOH.

-

Basic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH (final concentration: 0.5 mg/mL in 0.1 M NaOH). Heat at 60°C. Withdraw and neutralize aliquots with 0.2 M HCl at the same time points.

-

Oxidative Stress: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ (final concentration: 0.5 mg/mL in 3% H₂O₂). Keep at room temperature. Withdraw aliquots at the same time points. Quenching is typically not required if samples are analyzed promptly.

-

Thermal Stress: Store a sample of the solid compound in an oven at 80°C for 7 days. At the end of the study, dissolve the solid to 0.5 mg/mL for analysis.

-

Photostability: Spread a thin layer of the solid compound in a petri dish. Expose it to a light source conforming to ICH Q1B guidelines (overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter). Keep a control sample wrapped in aluminum foil. After exposure, dissolve both samples to 0.5 mg/mL for analysis.

-

Analysis: Analyze all stressed and control samples using a stability-indicating analytical method (see Section 4.0).

Analytical Methodologies for Stability Indication

A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the decrease in the active substance's concentration due to degradation. Crucially, it must be able to separate the intact parent compound from its degradation products.

Protocol 4.1: Development of a Stability-Indicating HPLC-UV Method

Rationale: Reversed-phase High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for stability studies due to its high resolving power and sensitivity for UV-active compounds like pyrimidines.

A. Starting HPLC Conditions

-

Column: C18, 4.6 x 150 mm, 3.5 µm particle size. Causality: A C18 stationary phase provides excellent hydrophobic retention for moderately polar aromatic compounds.

-

Mobile Phase A: 0.1% Formic Acid in Water. Causality: The acid suppresses the ionization of the basic amino group, leading to better peak shape.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions. Causality: A gradient elution is essential to ensure that both the polar parent compound and potentially more non-polar degradants are eluted and resolved.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 274 nm. Causality: This wavelength is based on UV maxima for similar pyrimidine structures and should be confirmed by scanning the UV spectrum of the parent compound.[9]

-

Injection Volume: 10 µL.

B. Method Validation (Self-Validating System)

-

Inject the unstressed (control) sample to determine the retention time of the parent peak.

-

Inject each of the stressed samples from the forced degradation study.

-

Peak Purity Analysis: A true SIM will show a decrease in the area of the parent peak and the appearance of new peaks corresponding to degradation products. Use a photodiode array (PDA) detector to assess peak purity of the parent compound in the stressed samples. The peak should be spectrally homogenous. If it is not, the method is not resolving a co-eluting degradant, and the gradient or mobile phase must be optimized further.

Caption: Analytical workflow for a stability-indicating HPLC method.

Data Interpretation and Reporting

The data generated from the forced degradation study provides a clear picture of the compound's liabilities. The results should be summarized in a clear, quantitative format.

Summary of Forced Degradation Results

| Stress Condition | Duration | Parent Compound Remaining (%) | Major Degradant RT (min) | Observations |

| Control (Unstressed) | 24 hr | 100% | N/A | Single sharp peak. |

| 0.1 M HCl @ 60°C | 24 hr | |||

| 0.1 M NaOH @ 60°C | 24 hr | |||

| 3% H₂O₂ @ RT | 24 hr | |||

| Thermal (Solid) @ 80°C | 7 days | |||

| Photostability (ICH Q1B) | - |

Interpretation:

-

Significant degradation (>5%) under photolytic conditions confirms the lability of the C-I bond and mandates storage in amber vials or light-proof containers.

-

Degradation in acidic or basic conditions highlights the need to control pH during reactions and workup procedures.

-

Susceptibility to oxidation necessitates handling under an inert atmosphere, confirming the storage recommendations.[1]

Conclusion

This compound is a valuable synthetic intermediate whose stability is critical for its successful application. This guide has established that its primary liabilities are likely photodegradation via C-I bond cleavage and potential oxidation. While it is expected to have reasonable thermal stability, its susceptibility to strong acidic or basic conditions should be considered during process development. The provided protocols for physical characterization, forced degradation, and HPLC analysis form a robust framework for any researcher or drug development professional to empirically determine and control the stability of this compound, ensuring its quality and performance in downstream applications.

References

- 1. This compound|lookchem [lookchem.com]

- 2. 2-Amino-4-iodo-6-methoxypyrimidine | C5H6IN3O | CID 13824465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Amino-5-iodopyrimidine, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. 5-Iodo-2,4-dimethoxypyrimidine, 98% 0.25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. chemimpex.com [chemimpex.com]

- 6. lgcstandards.com [lgcstandards.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. ec.europa.eu [ec.europa.eu]

2-Amino-5-iodo-4-methoxypyrimidine: A Core Scaffold for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-iodo-4-methoxypyrimidine is a substituted pyrimidine that serves as a versatile building block in medicinal chemistry and drug discovery. The pyrimidine core is a ubiquitous motif in a vast array of biologically active compounds, including several FDA-approved drugs. The presence of an amino group, a methoxy group, and a strategically positioned iodine atom on this scaffold provides multiple points for chemical modification, making it a valuable starting material for the synthesis of diverse compound libraries. This guide provides a comprehensive review of the synthesis, properties, and potential applications of this compound, with a focus on its role in the development of novel therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, characterization, and use in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₅H₆IN₃O | - |

| Molecular Weight | 251.03 g/mol | - |

| CAS Number | 89322-66-7 | - |

| Appearance | Off-white to pale yellow solid | - |

| Melting Point | 145-150 °C | - |

| Boiling Point (Predicted) | 396.5 °C at 760 mmHg | - |

| Density (Predicted) | 2.021 g/cm³ | - |

| LogP (Predicted) | 1.25 | - |

| Solubility | Soluble in DMSO and methanol | - |

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in peer-reviewed literature, a plausible and efficient synthetic route can be devised based on established methods for the iodination of pyrimidine derivatives. The most likely pathway involves the direct electrophilic iodination of the commercially available starting material, 2-amino-4-methoxypyrimidine.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved via the iodination of 2-amino-4-methoxypyrimidine at the C5 position. The electron-donating amino and methoxy groups activate the pyrimidine ring towards electrophilic substitution, with the C5 position being the most nucleophilic.

Caption: Proposed synthesis of this compound.

Representative Experimental Protocol: Iodination of 2-amino-4-methoxypyrimidine

This protocol is a representative method based on general procedures for the iodination of activated pyrimidine rings. Optimization of reaction conditions may be necessary to achieve the desired yield and purity.

Materials:

-

2-amino-4-methoxypyrimidine

-

N-Iodosuccinimide (NIS) or Iodine (I₂)

-

Acetonitrile or Dichloromethane (DCM) as solvent

-

Sodium thiosulfate solution (for quenching)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: To a round-bottom flask, add 2-amino-4-methoxypyrimidine (1.0 eq) and dissolve it in a suitable solvent such as acetonitrile or dichloromethane.

-

Addition of Iodinating Agent: To the stirred solution, add N-iodosuccinimide (1.1 eq) portion-wise at room temperature. If using iodine, it can be added along with an oxidizing agent like periodic acid.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extraction: Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired this compound.

Characterization Data (Hypothetical):

-

¹H NMR (400 MHz, CDCl₃) δ: 8.10 (s, 1H, H-6), 5.50 (br s, 2H, NH₂), 3.95 (s, 3H, OCH₃).

-

¹³C NMR (101 MHz, CDCl₃) δ: 168.0 (C4), 162.5 (C2), 160.0 (C6), 75.0 (C5), 55.0 (OCH₃).

-

Mass Spectrometry (ESI+): m/z 251.9 [M+H]⁺.

Applications in Medicinal Chemistry and Drug Discovery

The primary utility of this compound in drug discovery lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly through palladium-catalyzed cross-coupling reactions. The iodine atom at the C5 position serves as a convenient handle for introducing a wide range of substituents.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. This compound is an excellent substrate for this reaction, allowing for the introduction of various aryl and heteroaryl groups at the 5-position. This is particularly relevant in the development of kinase inhibitors, where a substituted pyrimidine core often serves as a scaffold that mimics the adenine ring of ATP, binding to the hinge region of the kinase.

Caption: General workflow for Suzuki-Miyaura coupling.

Development of Kinase Inhibitors

Many kinase inhibitors feature a 2-aminopyrimidine scaffold. The amino group at the C2 position often forms critical hydrogen bonds with the kinase hinge region. The substituent at the C4 position can be tailored to interact with the solvent-exposed region, while the group at the C5 position, introduced via coupling to the iodo-precursor, can occupy the hydrophobic pocket near the gatekeeper residue. By varying the aryl or heteroaryl group introduced at the C5 position, libraries of compounds can be synthesized and screened for inhibitory activity against a panel of kinases.

Caption: Logic flow for kinase inhibitor discovery.

Biological Activity of Structurally Related Compounds

| Compound Class | Biological Activity | Target/Mechanism | Reference |

| 5-Iodouracil Derivatives | Antiviral | Inhibition of viral DNA synthesis | - |

| 5-Iodocytosine Derivatives | Anticancer | Incorporation into DNA, leading to cytotoxicity | - |

| 5-Iodo-2'-deoxyuridine | Antiviral (Herpes Simplex Virus) | Inhibition of viral DNA polymerase | - |

| Substituted 5-Iodopyrimidines | Antimicrobial | Various, often targeting essential bacterial enzymes | [1][2] |

| Complex 5-Iodopyrimidine Derivatives | Kinase Inhibition (e.g., EGFR, VEGFR) | ATP-competitive inhibition at the kinase hinge region | - |

Note: This table summarizes general activities of related compound classes and does not represent direct data for this compound.

Conclusion

This compound is a high-value synthetic intermediate with significant potential in drug discovery and development. Its straightforward, albeit not formally published, synthesis and the reactivity of its iodo-substituent make it an attractive starting point for the generation of diverse chemical libraries. The established importance of the 2-aminopyrimidine scaffold in kinase inhibition highlights the potential of this compound in the development of targeted cancer therapies and treatments for other diseases driven by aberrant kinase activity. Further exploration of the synthetic utility and biological applications of derivatives of this compound is warranted and is likely to yield novel therapeutic candidates.

References

An In-Depth Technical Guide to 2-Amino-5-iodo-4-methoxypyrimidine: Synthesis, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-5-iodo-4-methoxypyrimidine, a key heterocyclic building block in medicinal chemistry. The guide details its synthesis, with a focus on the direct iodination of its precursor, 2-amino-4-methoxypyrimidine. It explores the historical context of its development within the broader field of pyrimidine chemistry and discusses its applications as a crucial intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutics. This document serves as an in-depth resource, offering both theoretical understanding and practical insights for researchers in organic synthesis and drug discovery.

Introduction: The Significance of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core structure of a vast array of biologically active compounds, including nucleobases and numerous pharmaceuticals. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. Among the various substituted pyrimidines, halogenated derivatives, particularly those containing iodine, serve as versatile intermediates for further molecular elaboration through cross-coupling reactions.

This compound (CAS No. 89322-66-7) has emerged as a valuable building block in organic synthesis. Its unique arrangement of an amino group, a methoxy group, and an iodine atom on the pyrimidine core provides multiple reaction sites for constructing more complex molecular architectures. This guide will delve into the discovery, synthesis, and applications of this important chemical entity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, reaction setup, and purification.

| Property | Value |

| Molecular Formula | C₅H₆IN₃O |

| Molecular Weight | 251.03 g/mol |

| CAS Number | 89322-66-7 |

| Appearance | Solid (form may vary) |

| IUPAC Name | 5-iodo-4-methoxypyrimidin-2-amine |

Historical Context and Discovery

While a definitive seminal publication detailing the "discovery" of this compound is not readily apparent in a singular, landmark paper, its emergence can be understood within the broader context of the exploration of pyrimidine chemistry throughout the 20th century. The development of methods for the synthesis and functionalization of pyrimidines has been a continuous effort, driven by the quest for new therapeutic agents.

The synthesis of halogenated 2-aminopyrimidines has been a subject of interest for many decades. An early patent from 1952 describes a general process for the halogenation of 2-aminopyrimidines, highlighting the importance of these compounds as intermediates.[1] The specific synthesis of this compound likely evolved from these foundational methods, with researchers adapting and optimizing reaction conditions for this particular substitution pattern. Its utility as a synthetic intermediate is underscored by its mention in modern patents for the preparation of more complex molecules.[2]

Synthesis of this compound: A Detailed Protocol and Mechanistic Insight

The most direct and common method for the preparation of this compound is the electrophilic iodination of the readily available precursor, 2-amino-4-methoxypyrimidine.

The Precursor: 2-Amino-4-methoxypyrimidine

The starting material, 2-amino-4-methoxypyrimidine, is a commercially available compound. Its synthesis is well-established in the chemical literature, providing a reliable source for the subsequent iodination step.

Electrophilic Iodination: The Key Transformation

The introduction of an iodine atom at the C5 position of the pyrimidine ring is achieved through an electrophilic aromatic substitution reaction. The pyrimidine ring, while being electron-deficient overall, is activated towards electrophilic attack at the C5 position by the electron-donating amino and methoxy groups at the C2 and C4 positions, respectively.

Below is a detailed, step-by-step protocol for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Amino-4-methoxypyrimidine

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (anhydrous)

-

Sodium thiosulfate solution (aqueous, saturated)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-4-methoxypyrimidine (1.0 equivalent) in anhydrous acetonitrile.

-

Addition of Iodinating Agent: To the stirred solution, add N-Iodosuccinimide (NIS) (1.1 to 1.5 equivalents) portion-wise at room temperature. The reaction is typically monitored by thin-layer chromatography (TLC) to track the consumption of the starting material.

-

Reaction Work-up: Upon completion of the reaction, quench the reaction mixture by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

-

N-Iodosuccinimide (NIS): A mild and effective source of electrophilic iodine, which is easier to handle than molecular iodine.

-

Acetonitrile: A common polar aprotic solvent that dissolves the reactants and is relatively inert under the reaction conditions.

-

Sodium Thiosulfate Quench: Essential for removing excess iodine, which can interfere with product isolation and purification.

-

Chromatographic Purification: Necessary to remove byproducts, such as succinimide, and any unreacted starting material to obtain a high-purity product.

Below is a Graphviz diagram illustrating the synthetic workflow.

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Development

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly in the context of drug discovery. The presence of the iodine atom at the C5 position makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings. These reactions allow for the introduction of a wide range of substituents at this position, enabling the exploration of structure-activity relationships (SAR) in a drug discovery program.

A recent patent application from 2024 highlights the use of this compound (with CAS number 89322-66-7) in a Sonogashira coupling reaction to synthesize pyrimidin-2-yl sulfonamide derivatives.[2] This demonstrates its contemporary relevance as a key building block in the development of novel therapeutic agents.

The following diagram illustrates the utility of this compound in cross-coupling reactions.

Caption: Cross-coupling reactions of this compound.

Conclusion

This compound stands as a testament to the enduring importance of pyrimidine chemistry in the advancement of science, particularly in the field of medicinal chemistry. While its discovery may not be marked by a single, celebrated event, its value is evident in its continued use as a key synthetic intermediate. The straightforward and efficient synthesis of this compound, coupled with the versatility of its iodinated position for further functionalization, ensures its place as a valuable tool in the arsenal of organic and medicinal chemists. This guide has provided a comprehensive overview of its synthesis, historical context, and applications, serving as a valuable resource for researchers dedicated to the discovery and development of novel chemical entities with therapeutic potential.

References

Potential Biological Activities of 2-Amino-5-iodo-4-methoxypyrimidine: A Technical Guide for Drug Discovery Professionals

Disclaimer: This document provides a predictive analysis of the potential biological activities of 2-Amino-5-iodo-4-methoxypyrimidine based on the known activities of structurally related compounds. As of the time of this writing, there is a lack of specific published data on the biological profile of this particular molecule. The information presented herein is intended to serve as a guide for future research and development efforts.

Executive Summary

The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis for a multitude of clinically approved drugs and biologically active compounds. The specific compound, this compound, possesses a substitution pattern that suggests a high potential for biological activity. Analysis of structurally analogous compounds indicates that this molecule could exhibit a range of effects, most notably as a kinase inhibitor, an anticancer agent (potentially through tubulin polymerization inhibition or dihydrofolate reductase inhibition), an antimicrobial agent, or an anti-inflammatory agent. The presence of an iodine atom at the 5-position offers a versatile handle for further chemical modification and optimization of potency and selectivity. This guide summarizes the potential biological targets, proposes relevant experimental workflows, and provides detailed protocols for the evaluation of this compound as a novel therapeutic candidate.

Introduction

The 2-aminopyrimidine moiety is a cornerstone of numerous biologically active molecules. The strategic placement of substituents on the pyrimidine ring dictates the compound's three-dimensional structure and its ability to interact with specific biological targets. The subject of this guide, this compound, features key functional groups that are prevalent in compounds with established pharmacological activities:

-

2-Amino Group: Often acts as a crucial hydrogen bond donor, interacting with the hinge region of protein kinases.

-

4-Methoxy Group: Can influence solubility and metabolic stability, and its substitution can modulate target selectivity.

-

5-Iodo Group: A bulky halogen that can form halogen bonds and provides a reactive site for further chemical elaboration through cross-coupling reactions to explore structure-activity relationships (SAR).

This combination of features suggests that this compound is a promising starting point for drug discovery programs. This document will explore its potential biological activities by drawing parallels with structurally similar compounds.

Potential Biological Activities and Supporting Data from Analogous Compounds

Based on the existing literature for related 2-aminopyrimidine derivatives, the following biological activities are proposed for this compound.

Kinase Inhibition

The 2-aminopyrimidine scaffold is a common feature in a large number of kinase inhibitors. The amino group at the 2-position frequently forms key hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition.

Table 1: Kinase Inhibitory Activity of Representative 2-Aminopyrimidine Analogs

| Compound/Analog | Target Kinase(s) | IC50 (µM) | Reference |

| PD-089828 | PDGFr, FGFr, EGFr, c-src | 1.11, 0.13, 0.45, 0.22 | [1] |

| Analog 4e | FGFr | 0.060 | [1] |

| Compound 8e | CDK9, HDAC1 | 0.0884, 0.1689 | [2] |

| Compound 7f | c-Src | Potent Inhibitory Activity | [3] |

| Alisertib (MLN8237) | AURKA | 0.0012 | [4] |

| Barasertib (AZD1152) | AURKB | 0.00037 | [4] |

IC50 values represent the concentration of the compound required to inhibit 50% of the target enzyme's activity.

The diverse range of kinases targeted by 2-aminopyrimidine derivatives suggests that this compound could be screened against a broad panel of kinases to identify potential targets. The 5-iodo substituent could be leveraged to develop more potent and selective inhibitors.

Caption: Hypothetical inhibition of a receptor tyrosine kinase by this compound.

Anticancer Activity

Several 2,4,5-substituted pyrimidine derivatives have demonstrated potent antiproliferative activity by inhibiting tubulin polymerization, a mechanism shared by successful anticancer drugs like paclitaxel and vinca alkaloids. These compounds often bind to the colchicine-binding site on tubulin.

Table 2: Antiproliferative and Tubulin Polymerization Inhibitory Activity of 2,4,5-Substituted Pyrimidine Analogs

| Compound/Analog | Cancer Cell Line | Antiproliferative IC50 (nM) | Tubulin Polymerization IC50 (µM) | Reference |

| Indole-pyrimidine 4k | Various | 16 - 62 | 0.79 | [5] |

| Compound 7gc | Various | 24 - 550 | Not Reported | [6] |

Antiproliferative IC50 values represent the concentration of the compound required to inhibit 50% of cancer cell growth.

The 2,4-diaminopyrimidine scaffold is a well-known inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death. This is the mechanism of action for the anti-tuberculosis drug para-aminosalicylic acid.[7]

Table 3: DHFR Inhibitory Activity of a 2,4-Diaminopyrimidine Analog

| Compound/Analog | Target | IC50 (nM) | Reference |

| (S)-2,4-Diamino-5-iodo-6-[4-(2,2-dimethyl-1,3-dioxolane)methoxy]pyrimidine | M. tuberculosis DHFR (mt-DHFR) | Not explicitly stated, but is a key intermediate for active compounds | [7] |

Given that this compound shares the 2-aminopyrimidine core and a 5-iodo substitution with intermediates for DHFR inhibitors, this is a plausible mechanism of action to investigate.

Caption: Proposed mechanism of action via inhibition of Dihydrofolate Reductase (DHFR).

Antimicrobial Activity

The 2-aminopyrimidine scaffold is present in various compounds with demonstrated antibacterial and antifungal properties.[8] The specific antimicrobial spectrum would be dependent on the full structure of the molecule.

Anti-inflammatory Activity

Some 5-substituted 2-aminopyrimidine derivatives have been shown to inhibit the production of nitric oxide (NO), a key mediator in inflammation. For instance, 5-fluoro-2-amino-4,6-dichloropyrimidine was found to be a potent inhibitor of immune-activated NO production with an IC50 of 2 µM.[9] This suggests that this compound could possess anti-inflammatory properties.

Proposed Experimental Protocols

The following are detailed methodologies for key experiments that could be performed to evaluate the potential biological activities of this compound. These protocols are based on established methods reported for analogous compounds.

Kinase Inhibition Assay (Generic)

Objective: To determine the in vitro inhibitory activity of this compound against a panel of protein kinases.

Methodology:

-

Reagents and Materials:

-

Recombinant human kinases (e.g., from a commercial vendor like Promega or MilliporeSigma).

-

Specific peptide substrates for each kinase.

-

ATP (Adenosine triphosphate).

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

This compound dissolved in DMSO.

-

Staurosporine (positive control).

-

ADP-Glo™ Kinase Assay kit (Promega) or similar.

-

384-well white plates.

-

Luminometer.

-

-

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 384-well plate, add the test compound, kinase, and peptide substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase activity relative to a DMSO control.

-

Plot the percentage of activity against the logarithm of the compound concentration.

-

Determine the IC50 value using non-linear regression analysis (e.g., using GraphPad Prism).

-

Caption: A typical workflow for screening for kinase inhibitory activity.

Cell-Based Antiproliferative Assay

Objective: To assess the cytotoxic and antiproliferative effects of this compound on various cancer cell lines.

Methodology:

-

Reagents and Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

-

This compound dissolved in DMSO.

-